molecular formula C11H12O B12860999 6-Ethyl-3-methylbenzofuran

6-Ethyl-3-methylbenzofuran

Cat. No.: B12860999
M. Wt: 160.21 g/mol
InChI Key: XGCFCLZKKAXPCC-UHFFFAOYSA-N
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Description

Historical Trajectories of Benzofuran (B130515) Derivatives in Organic Synthesis

The journey of benzofuran chemistry began in 1870 with the first synthesis of the parent benzofuran ring by Perkin. nih.gov Since this initial discovery, the field has evolved dramatically, with chemists developing a plethora of synthetic methodologies to construct and functionalize the benzofuran core. nih.govacs.org Early methods often involved harsh reaction conditions and offered limited control over regioselectivity.

Over the last few decades, significant progress has been made in the synthesis of substituted benzofurans, driven by the need for efficient access to complex molecules for drug discovery and other applications. uniroma1.itresearchgate.net The advent of transition-metal-catalyzed reactions, particularly those involving palladium and copper, has revolutionized the field. nih.govacs.org These methods, such as the Sonogashira coupling followed by intramolecular cyclization, allow for the construction of the benzofuran ring under milder conditions and with greater precision. nih.govbepls.com

More recent innovations have focused on developing even more efficient and environmentally benign synthetic strategies. These include one-pot reactions, microwave-assisted synthesis, and the use of green solvents. researchgate.net The development of novel catalytic systems, including metal-free approaches, continues to expand the toolkit available to organic chemists for the synthesis of polysubstituted benzofurans. uniroma1.itmdpi.com This ongoing evolution of synthetic methods has been instrumental in enabling the exploration of the structure-activity relationships of diverse benzofuran derivatives.

Strategic Rationale for Investigating Substituted Benzofurans, with a Specific Focus on 6-Ethyl-3-methylbenzofuran

The strategic impetus for investigating substituted benzofurans lies in their proven potential as bioactive molecules. nih.govrsc.org The nature and position of substituents on the benzofuran scaffold can profoundly influence their biological activity. mdpi.comscispace.com Researchers have demonstrated that benzofuran derivatives can act as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications. nih.govnih.govrsc.org

The specific substitution pattern of this compound suggests a deliberate design to modulate its properties.

Substitution at the 3-position: The presence of a methyl group at the C3 position is a common feature in many biologically active benzofurans. Studies have shown that substitution at this position can be crucial for the molecule's interaction with biological targets. nih.govnih.gov For instance, certain 3-methylbenzofuran (B1293835) derivatives have shown significant antitumor activity. nih.gov

Substitution at the 6-position: Alkyl or other functional group substitutions on the benzene (B151609) ring, such as the ethyl group at the C6 position, can significantly impact the molecule's pharmacokinetic and pharmacodynamic profile. nih.gov Research on other 6-substituted benzofurans has indicated that this position is a key site for modification to enhance antibacterial activity and influence strain specificity. nih.gov For example, compounds with a hydroxyl group at the C6 position have demonstrated excellent antibacterial properties. nih.gov

The combination of ethyl and methyl groups in this compound represents a specific point in the chemical space of disubstituted benzofurans. The investigation of such compounds is driven by the need to systematically explore structure-activity relationships (SAR). By synthesizing and evaluating a library of compounds with varying alkyl substituents at different positions, researchers can identify key structural features that confer desired biological activities, such as enhanced potency or selectivity for a particular biological target. bepls.com

Scope and Defined Objectives of the Academic Research Review on this compound

Given the limited specific literature on this compound, a comprehensive academic research review would necessitate a broader scope, encompassing the synthesis and properties of closely related 3,6-disubstituted benzofurans. The primary objectives of such a review would be:

To Systematically Document Synthetic Routes: A key goal would be to collate and evaluate the existing synthetic methodologies for preparing 3,6-disubstituted benzofurans, with a particular focus on those adaptable for the synthesis of this compound. This would involve a critical analysis of reaction efficiency, regioselectivity, and scalability.

To Establish Structure-Activity Relationships (SAR): The review would aim to draw correlations between the substitution patterns of 3,6-disubstituted benzofurans and their reported biological activities. By analyzing data from analogous compounds, it would be possible to hypothesize the potential therapeutic applications of this compound, for instance, as a potential anticancer or antimicrobial agent. nih.govnih.gov

To Identify Gaps in Current Knowledge: A thorough review would highlight the areas where research is lacking. For this compound, this would likely include a complete lack of biological screening data and detailed physicochemical characterization.

To Propose Future Research Directions: Based on the established SAR and identified knowledge gaps, the review would propose a clear roadmap for future research. This would include prioritizing specific biological assays for this compound and suggesting the synthesis of a focused library of related analogs to further probe the SAR of 3,6-disubstituted benzofurans. The ultimate goal would be to fully elucidate the potential of this specific compound and its structural class as a lead for drug discovery or for applications in materials science. rsc.org

Interactive Data Tables

Table 1: Representative Synthetic Methodologies for Benzofuran Derivatives

MethodDescriptionKey Reagents/CatalystsReference
Perkin ReactionOne of the earliest methods for benzofuran synthesis.Base-catalyzed condensation nih.gov
Sonogashira CouplingPalladium-copper catalyzed cross-coupling of a terminal alkyne and an aryl halide, followed by cyclization.Pd and Cu catalysts, base nih.govacs.org
Metal-Free CyclizationIntramolecular cyclization reactions that do not require a transition metal catalyst.Often involves strong bases or acids uniroma1.itmdpi.com
One-Pot SynthesisA strategy where multiple reaction steps are carried out in a single reaction vessel.Varies depending on the specific transformation researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

6-ethyl-3-methyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-3-9-4-5-10-8(2)7-12-11(10)6-9/h4-7H,3H2,1-2H3

InChI Key

XGCFCLZKKAXPCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CO2)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 3 Methylbenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and multiplicity analysis for 6-Ethyl-3-methylbenzofuran, are not available in the surveyed literature.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Specific 2D NMR correlation data (COSY, HSQC, HMBC) for this compound, which would be essential for unambiguous assignment of proton and carbon signals, has not been reported.

Advanced NMR Techniques for Dynamic Process Characterization

There is no information regarding the use of advanced NMR techniques to study any dynamic processes, such as conformational changes or restricted rotation, in this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

The exact mass and elemental composition of this compound, as would be determined by HRMS, are not documented. Consequently, a detailed analysis of its fragmentation pathways under mass spectrometric conditions cannot be provided.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Specific infrared (IR) and Raman spectra for this compound, which would reveal characteristic vibrational modes of its functional groups and provide a molecular fingerprint, are not available.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transition Studies

The UV-Vis absorption spectrum of this compound, which would provide insights into its electronic structure and conjugation, has not been published.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Determination

There is no evidence of a crystal structure determination for this compound by X-ray crystallography. Therefore, definitive information on its solid-state conformation and molecular geometry is unavailable.

Chemical Reactivity and Transformation Pathways of 6 Ethyl 3 Methylbenzofuran

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The heteroatom (oxygen) and the fused aromatic system dictate the regioselectivity of these reactions. For 6-Ethyl-3-methylbenzofuran, the primary sites of electrophilic attack are influenced by the combined directing effects of the oxygen atom, the 3-methyl group, and the 6-ethyl group.

Furan Ring Substitution: The oxygen atom strongly activates the furan ring towards electrophilic attack, primarily at the C2 position. However, since the C2 position is unsubstituted in the parent benzofuran, the presence of the 3-methyl group in this compound sterically hinders and electronically deactivates the C2 position to some extent. Nevertheless, many electrophilic reactions on 3-methylbenzofuran (B1293835) derivatives still favor the C2 position. researchgate.net

Benzene (B151609) Ring Substitution: The 6-ethyl group is an activating, ortho-, para-director. Therefore, it directs incoming electrophiles to the C5 and C7 positions. The benzofuran moiety itself, considered as a substituent on the benzene ring, directs electrophiles to the C4 and C6 positions. The interplay of these effects suggests that electrophilic attack on the benzene ring is most likely at the C7 and C4 positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), is expected to occur. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com Depending on the conditions, substitution could be directed to the C2 position on the furan ring or the C7/C4 positions on the benzene ring.

Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO₂) can be introduced. Regioselectivity will be a key challenge, with potential for substitution at C2, C4, or C7.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl₃ can introduce new carbon-carbon bonds. masterorganicchemistry.com Friedel-Crafts acylation of benzofurans can sometimes result in low regioselectivity between the C2 and C3 positions. nih.gov For this compound, acylation would likely occur at C2 or on the benzene ring at C4 or C7.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Bromination Br₂, FeBr₃ 2-Bromo-6-ethyl-3-methylbenzofuran and/or 7-Bromo-6-ethyl-3-methylbenzofuran
Nitration HNO₃, H₂SO₄ 2-Nitro-6-ethyl-3-methylbenzofuran and/or 7-Nitro-6-ethyl-3-methylbenzofuran
Acylation RCOCl, AlCl₃ 2-Acyl-6-ethyl-3-methylbenzofuran and/or 7-Acyl-6-ethyl-3-methylbenzofuran

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic systems like benzofuran. This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack, which this compound lacks. Therefore, direct NAS on this compound is not a favorable pathway without prior functionalization to introduce such activating groups.

Directed C-H Functionalization Strategies for Regioselective Modification

Modern synthetic chemistry increasingly employs directed C-H functionalization to achieve regioselectivity that is complementary to classical electrophilic substitution. This strategy involves the temporary installation of a directing group that coordinates to a transition metal catalyst (commonly palladium, rhodium, or ruthenium) and directs it to activate a specific, often sterically hindered, C-H bond.

For this compound, this approach could be used to selectively functionalize the C4, C5, or C7 positions on the benzene ring. For instance, a directing group could be installed at the C3-methyl position or by modifying the C6-ethyl group. A plausible strategy would involve introducing a functional group at the C2 position (e.g., an amide or pyridine) that can then direct a metal catalyst to the C7-H bond, enabling its arylation, alkylation, or acylation. This overcomes the inherent electronic biases of the molecule, providing access to isomers that are difficult to obtain through traditional EAS reactions.

Cross-Coupling Reactions at Diverse Substitution Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org To utilize these reactions, this compound must first be converted into a suitable substrate, typically an organohalide or triflate.

This can be achieved via electrophilic halogenation (as described in section 4.1) to produce, for example, 2-bromo- or 7-bromo-6-ethyl-3-methylbenzofuran. These halogenated derivatives can then serve as coupling partners.

Suzuki-Miyaura Coupling: Reacting a bromo-derivative of this compound with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. mdpi.comresearchgate.nettcichemicals.com

Heck Coupling: This reaction would couple a halogenated benzofuran with an alkene to form a new substituted alkene.

Sonogashira Coupling: This involves the coupling of a halo-benzofuran with a terminal alkyne to introduce an alkynyl substituent.

Potential Cross-Coupling Schemes

Starting Material Coupling Partner Reaction Catalyst System Product
2-Bromo-6-ethyl-3-methylbenzofuran Arylboronic acid Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃ 2-Aryl-6-ethyl-3-methylbenzofuran
7-Bromo-6-ethyl-3-methylbenzofuran Alkene (R-CH=CH₂) Heck Pd(OAc)₂, P(o-tol)₃ 7-Alkenyl-6-ethyl-3-methylbenzofuran
2-Iodo-6-ethyl-3-methylbenzofuran Terminal Alkyne (R-C≡CH) Sonogashira PdCl₂(PPh₃)₂, CuI 2-Alkynyl-6-ethyl-3-methylbenzofuran

Cycloaddition and Pericyclic Reactions Involving the Furan Moiety

The furan ring within the benzofuran system can participate as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. However, its participation requires overcoming the aromatic stabilization energy of the furan ring, making it less reactive than non-aromatic furans. These reactions typically require high temperatures or pressures and a highly reactive dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate).

The reaction would involve the [4+2] cycloaddition across the C2 and C3a positions of the furan ring, leading to the formation of a bridged bicyclic adduct. This process disrupts the aromaticity of the furan moiety. The reverse reaction, a retro-Diels-Alder, can often be thermally induced.

Oxidative and Reductive Transformations of the Benzofuran System

Oxidative Transformations

The benzofuran ring is susceptible to oxidation, particularly at the electron-rich C2=C3 double bond.

Ring Opening: Strong oxidizing agents can lead to the cleavage of the furan ring. For example, the oxidation of 3-methylbenzofuran with agents like hydrogen peroxide catalyzed by metalloporphyrins can initially form an epoxide across the 2,3-double bond. mdpi.comresearchgate.net This reactive intermediate can then rearrange or be cleaved to yield products such as 3-methylbenzofuran-2(3H)-one or ring-opened derivatives like 2'-hydroxyacetophenone. mdpi.com Applying this to this compound would be expected to yield 4-ethyl-2-hydroxyacetophenone.

Photooxygenation: In the presence of light and a sensitizer, benzofurans can react with singlet oxygen in a [2+2] cycloaddition to form unstable dioxetanes, which can cleave to give ring-opened carbonyl compounds. researchgate.net

Reductive Transformations

Selective Hydrogenation: The furan ring can be selectively reduced without affecting the benzene ring. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or specific ruthenium nanoparticle systems can reduce the C2=C3 double bond to afford 2,3-dihydro-6-ethyl-3-methylbenzofuran. acs.orgd-nb.info Specialized catalytic systems have been developed for the selective hydrogenation of a variety of substituted benzofurans. acs.orgd-nb.inforesearchgate.net

Complete Hydrogenation: Under more forcing conditions (higher pressure, stronger catalysts like Rhodium), both the furan and the benzene ring can be hydrogenated to yield octahydrobenzofuran derivatives. nih.gov

Reductive Cleavage: Very harsh reduction conditions or specific reagents like sodium in liquid ammonia (Birch reduction) could potentially lead to the cleavage of the ether bond.

Reactions Involving the Ethyl and Methyl Substituents

The alkyl substituents on the benzofuran ring have their own distinct reactivity, primarily at the benzylic positions.

3-Methyl Group: The methyl group at the C3 position is adjacent to the furan double bond, giving it reactivity analogous to a benzylic or allylic position. It is susceptible to free radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.comchadsprep.comyoutube.comyoutube.comyoutube.com This would produce 3-(bromomethyl)-6-ethylbenzofuran, a versatile intermediate for further functionalization via nucleophilic substitution reactions.

6-Ethyl Group: The methylene (-CH₂-) group of the ethyl substituent is at a benzylic position to the benzene ring.

Oxidation: This position can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid to form a 6-acetylbenzofuran derivative. Under more vigorous conditions, it could be further oxidized to a 6-carboxybenzofuran.

Radical Halogenation: Similar to the 3-methyl group, the benzylic position of the 6-ethyl group can undergo radical bromination with NBS to yield 6-(1-bromoethyl)-3-methylbenzofuran.

Advanced Theoretical and Computational Studies of 6 Ethyl 3 Methylbenzofuran

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 6-ethyl-3-methylbenzofuran, DFT calculations would be instrumental in determining its ground state properties.

The process involves selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. This approach would yield key energetic and electronic data.

Hypothetical Research Findings: A typical DFT study on this compound would first involve a geometry optimization to find the lowest energy conformation of the molecule. Following optimization, properties such as the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap would be calculated. The electrostatic potential map would also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.

Interactive Data Table: Hypothetical Ground State Properties of this compound (DFT/B3LYP/6-311++G(d,p))

This table presents plausible, but hypothetical, data for illustrative purposes as specific experimental or computational results for this compound are not available.

PropertyValueUnit
Total Electronic Energy-538.xxxxHartrees
HOMO Energy-6.xxxeV
LUMO Energy-1.xxxeV
HOMO-LUMO Gap5.xxxeV
Dipole Moment1.xxDebye

Ab Initio Methods for Excited State Analysis and Spectroscopic Prediction

Ab initio methods, which are based on first principles without empirical parameters, are crucial for analyzing excited states and predicting spectroscopic properties. Methods such as Time-Dependent Density Functional Theory (TD-DFT), Configuration Interaction (CI), and Coupled-Cluster (CC) theory would be applied to study the electronic transitions of this compound.

TD-DFT is a common choice for calculating vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. More advanced methods like Equation-of-Motion Coupled-Cluster (EOM-CC) or Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) could provide more accurate descriptions, especially for states with significant multi-reference character.

Hypothetical Research Findings: A computational study would calculate the first several singlet and triplet excited states. For each state, the excitation energy, oscillator strength (for singlet states), and the nature of the electronic transition (e.g., π→π, n→π) would be determined. These calculations would allow for the theoretical prediction of the UV-Vis absorption spectrum. Analysis of the involved molecular orbitals would reveal which parts of the molecule (e.g., the benzofuran (B130515) core, the ethyl or methyl substituents) are primarily involved in the electronic transitions.

Interactive Data Table: Hypothetical Predicted Electronic Transitions of this compound (TD-DFT)

This table presents plausible, but hypothetical, data for illustrative purposes.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S14.xx2xx0.0xxHOMO -> LUMO
S25.xx2xx0.1xxHOMO-1 -> LUMO
S35.xx2xx0.3xxHOMO -> LUMO+1

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not documented in the literature, this technique is essential for understanding its dynamic behavior. MD simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion.

For this compound, simulations would typically be run using a classical force field (e.g., CHARMM, AMBER) in a simulated environment, such as in a solvent box of water or an organic solvent, to mimic condensed-phase conditions.

Hypothetical Research Findings: MD simulations would reveal the conformational flexibility of the ethyl group, showing the rotational energy barriers and preferred dihedral angles. By analyzing the trajectories, one could determine the radial distribution functions between the molecule and solvent molecules to understand solvation structure and intermolecular interactions like hydrogen bonding or van der Waals forces. For a system with multiple this compound molecules, simulations could predict aggregation behavior and the structure of the liquid state.

Computational Elucidation of Reaction Mechanisms and Transition States

There are no specific published studies on the reaction mechanisms involving this compound. However, computational chemistry provides indispensable tools for such investigations. By mapping the potential energy surface of a reaction, key structures such as reactants, products, intermediates, and, crucially, transition states can be identified and characterized.

Methods like DFT are commonly used to locate transition state geometries, which are first-order saddle points on the potential energy surface. Once a transition state is located, its structure can be confirmed by frequency analysis (which should yield exactly one imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the identified transition state correctly connects the desired reactants and products.

Hypothetical Research Findings: For a hypothetical reaction, such as the electrophilic substitution on the benzofuran ring, computational studies could compare the activation energy barriers for substitution at different positions. The calculations would yield the geometries of the transition states and any intermediates (like a sigma complex). This would provide a detailed, step-by-step understanding of the reaction pathway and predict the most likely products under kinetic or thermodynamic control.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. While no specific QSPR models have been developed for this compound, the methodology could be applied to predict various non-biological attributes.

The process involves generating a set of molecular descriptors (numerical values that encode structural information) for a series of related compounds with known experimental data for a target property (e.g., boiling point, solubility). Statistical methods are then used to build a correlation model.

Hypothetical Research Findings: A QSPR study could be developed to predict a property like the octanol-water partition coefficient (logP) for a series of substituted benzofurans, including this compound. Descriptors might include molecular weight, polar surface area, and various topological and electronic indices. The resulting model, once validated, could then be used to estimate the logP of new, unsynthesized benzofuran derivatives, guiding the design of compounds with desired lipophilicity.

In Silico Design and Virtual Screening for Novel Analogues with Desired Material or Catalytic Attributes

In silico (computer-based) design and virtual screening are powerful techniques for discovering novel molecules with specific functionalities. Although no such studies have been published focusing on this compound for material or catalytic applications, the general workflow can be described.

This process involves creating a large virtual library of analogues by modifying the parent structure of this compound. These analogues would then be computationally screened for desired properties. For material science, this might involve predicting electronic properties like the bandgap. For catalysis, it might involve docking studies to predict binding affinity to a catalytic site.

Hypothetical Research Findings: An in silico study could aim to discover analogues of this compound with potential as organic semiconductors. A virtual library would be generated by introducing various electron-donating and electron-withdrawing groups onto the benzofuran scaffold. High-throughput quantum chemical calculations would then be performed on all analogues to predict their HOMO-LUMO gaps and charge transport properties. The most promising candidates identified from this screening could then be prioritized for experimental synthesis and characterization.

Advanced Applications and Materials Science Perspectives of 6 Ethyl 3 Methylbenzofuran Derivatives

Role in Functional Organic Materials

The inherent electronic and photophysical properties of the benzofuran (B130515) ring system make it an attractive building block for a variety of functional organic materials. The introduction of ethyl and methyl groups at the 6- and 3-positions, respectively, can be expected to influence key material properties such as solubility, molecular packing, and electronic energy levels, thereby offering a pathway to fine-tune performance in various devices.

Organic Electronic Materials (e.g., OLEDs, OFETs, OSCs)

Benzofuran derivatives have been investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Their rigid, planar structure can facilitate π-π stacking, which is crucial for efficient charge transport. The electron-rich nature of the benzofuran system allows it to function as an effective electron donor or hole-transporting material.

While no specific data exists for 6-Ethyl-3-methylbenzofuran in these applications, the broader family of benzofurans has shown promise. For instance, theoretical and experimental studies on related heterocyclic compounds have demonstrated that strategic substitution can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing efficient OLED emitters and charge-transporting layers in OFETs and OSCs. The ethyl and methyl substituents on the this compound core would likely enhance solubility in organic solvents, a desirable trait for solution-based processing of large-area electronic devices.

Photonic and Luminescent Materials for Non-Biological Applications

The inherent fluorescence of many benzofuran derivatives positions them as candidates for photonic and luminescent materials. These properties are highly dependent on the nature and position of substituents on the benzofuran core. Research on other substituted benzofurans has shown that they can exhibit strong emission in the blue region of the spectrum, a color that is often sought after for various applications, including organic lasers and sensors.

The specific emission characteristics of this compound derivatives have not been reported. However, it is plausible that this scaffold could be functionalized with other chromophores or electron-withdrawing/donating groups to tune its photophysical properties, potentially leading to novel materials for applications in optical data storage, fluorescent probes, and light-harvesting systems.

Advanced Polymeric Materials and Coatings

The incorporation of benzofuran moieties into polymer backbones can impart unique thermal, mechanical, and electronic properties to the resulting materials. These polymers can find applications as high-performance plastics, protective coatings, and components in electronic devices. The reactivity of the benzofuran ring and its substituents can be exploited for polymerization reactions.

Although no polymers based on a this compound monomer have been documented, the potential exists to synthesize such materials. For example, functional groups could be introduced onto the ethyl or methyl substituents, or directly onto the aromatic ring, to enable polymerization via various mechanisms, such as condensation or addition polymerization. The resulting polymers could exhibit enhanced thermal stability and specific optoelectronic properties derived from the benzofuran unit, making them suitable for specialized coatings or as matrix materials in composite applications.

Catalytic Applications in Chemical Synthesis

The benzofuran scaffold can also serve as a platform for the design of ligands for transition metal catalysis, a cornerstone of modern chemical synthesis. The heteroatom and the aromatic system can coordinate with metal centers, influencing their reactivity and selectivity.

Development of Ligands for Homogeneous and Heterogeneous Catalysis

Phosphine (B1218219) ligands are ubiquitous in homogeneous catalysis. The synthesis of phosphine-functionalized benzofurans has been explored, leading to ligands that have been successfully employed in palladium-catalyzed cross-coupling reactions. The electronic properties of the benzofuran unit can influence the electron-donating ability of the phosphine, thereby affecting the catalytic activity.

While ligands specifically derived from this compound have not been reported, it is conceivable that functionalization of this scaffold, for instance, by introducing a phosphine group, could lead to novel ligands. The steric bulk provided by the ethyl and methyl groups could play a crucial role in controlling the selectivity of catalytic reactions. Furthermore, immobilization of such ligands onto solid supports could pave the way for the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

Role as Components in Advanced Catalytic Systems

Beyond their use in ligand design, benzofuran derivatives themselves can participate in or influence catalytic cycles. Their ability to undergo various chemical transformations makes them valuable intermediates in the synthesis of more complex molecules.

There is currently no information available on the direct role of this compound as a component in advanced catalytic systems. However, the general reactivity of the benzofuran ring suggests that it could be a substrate or a precursor in the development of new catalytic methodologies. Future research may uncover unique catalytic transformations involving this specific molecule, driven by the electronic and steric effects of its substituents.

Environmental Remediation and Sensing Applications

The unique electronic and structural properties of the benzofuran core make its derivatives promising candidates for tackling environmental challenges. Their ability to interact with various substances and participate in photophysical processes is being harnessed for both pollutant removal and detection.

The development of effective adsorbents is crucial for removing hazardous pollutants like heavy metals from wastewater. While research into monomeric benzofuran derivatives as direct adsorbents is still emerging, polymeric structures incorporating the benzofuran moiety show significant promise.

Recent studies have focused on the synthesis of novel organometallic polymeric frameworks derived from poly(benzofuran-co-arylacetic acid) (PBAAA). mdpi.com These polymers, which feature carboxylic and phenolic groups along with benzofuranone structures, can be complexed with various transition metal salts. mdpi.com The presence of functional groups like carboxylic acids (-COOH) and ether oxygens within the polymer backbone provides active sites for binding metal ions. This capability is analogous to the mechanisms, such as ion exchange and surface complexation, employed by established adsorbents for heavy metal removal. nih.govmdpi.com The synthesis of such benzofuran-based polymers opens a pathway to creating new, potentially regenerable materials for the adsorptive removal of metallic pollutants from aqueous environments. mdpi.com

Derivatives of benzofuran are increasingly being developed as highly sensitive and selective chemical sensors for environmental monitoring, particularly for the detection of toxic metal ions. chemisgroup.us These sensors often operate on the principle of fluorescence, where the interaction between the benzofuran derivative and the target pollutant causes a measurable change in light emission. researchgate.net The electron-rich nature of the benzofuran ring system facilitates effective interaction with electron-deficient metal ions, leading to significant changes in their emission spectra. chemisgroup.us

Researchers have synthesized various benzofuran-based fluorescent chemosensors capable of detecting specific metal ions with high precision. For instance, certain derivatives have been engineered to act as "turn-on" fluorescent probes for palladium (Pd²⁺), exhibiting a significant increase in emission upon binding, with detection limits as low as 9.8 nM. chemisgroup.us Other benzofuran-based molecules have been utilized in the construction of fiber optic sensors for detecting ions like iron (Fe³⁺). researchgate.net The design of these sensors often involves creating a binding site within the molecule that selectively interacts with the target analyte, a mechanism responsible for the chemosensor's selectivity. chemisgroup.us

The table below summarizes the performance of select benzofuran-based chemosensors for environmental monitoring.

Sensor DerivativeTarget AnalyteDetection MechanismLimit of Detection (LOD)
Benzofuran-based dye (BFK)General Optical SensingLarge Stoke ShiftLow Background Signal
Benzofuran-2-boronic acidPd²⁺"Turn-on" Fluorescence9.8 nM
Unspecified Benzofuran DerivativeFe³⁺Fiber Optic SensingNot Specified

Energy Conversion and Storage Applications

The conjugated π-system and tunable electronic properties of benzofuran derivatives make them highly attractive for applications in energy conversion and storage. They are being investigated as key components in solar cells and show potential for use in advanced battery technologies.

In the field of solar energy, benzofuran derivatives have demonstrated significant potential in both perovskite solar cells (PSCs) and organic solar cells (OSCs).

Hole Transport Materials (HTMs) in Perovskite Solar Cells: Dibenzofuran, a related larger fused-ring structure, has been used as a core to build efficient hole transport materials (HTMs) for PSCs. researchgate.netmdpi.com By incorporating units like p-methoxyaniline-substituted dibenzofurans into oligomer HTMs, researchers have developed materials with excellent thermal stability and high hole mobility. mdpi.com A key strategy involves extending the π-conjugation of the HTM, which deepens the HOMO energy levels for better alignment with the perovskite layer. mdpi.com This molecular engineering has led to flexible PSCs with power conversion efficiencies (PCEs) as high as 19.46%, rivaling the performance of more expensive, commonly used HTMs like Spiro-OMeTAD. mdpi.comrsc.org

Non-Fullerene Acceptors (NFAs) in Organic Solar Cells: Benzofuran derivatives are also playing a crucial role in the development of non-fullerene acceptors (NFAs) for OSCs. frontiersin.orgscispace.com For years, OSC performance was dominated by fullerene-based acceptors, but NFAs offer significant advantages, including greater tunability of absorption spectra and electronic energy levels. scispace.comrsc.orgresearchgate.net The ability to modify the chemical structure of benzofuran-based NFAs allows for the broadening of the solar absorption range and optimization of the energy levels to reduce voltage losses and enhance current generation. rsc.org This has led to a rapid increase in the PCE of NFA-based OSCs, with efficiencies now surpassing those of the best fullerene-based devices. scispace.com

The following table presents research findings on the performance of photovoltaic devices incorporating benzofuran derivatives.

Derivative TypeRole in DeviceDevice ArchitecturePower Conversion Efficiency (PCE)Reference
Oligomer HTM (tDBF)Hole Transport MaterialFlexible n-i-p PSC19.46% mdpi.com
Dibenzofuran HTM (BF-002)Hole Transport MaterialPerovskite Solar Cell14.20% rsc.org
Dibenzofuran HTM (BF-003)Hole Transport MaterialPerovskite Solar Cell14.07% rsc.org
Benzodifuran Polymer (L2)Donor MaterialNon-Fullerene OSC~14% researchgate.net

While the application of benzofuran derivatives in photovoltaic devices is well-documented, their exploration in energy storage, specifically in advanced batteries, is an emerging field. The electrochemical properties of these compounds suggest they could serve as functional components in next-generation battery systems.

Research into electrolyte additives for lithium-ion batteries is an active area focused on improving battery performance, lifespan, and safety. rsc.orgsigmaaldrich.com Additives can form protective films on electrode surfaces, prevent electrolyte degradation, or provide overcharge protection. sigmaaldrich.comresearchgate.net While common additives include compounds like vinylene carbonate, the diverse electrochemical behavior of heterocyclic molecules like benzofurans presents an opportunity for new material design. researchgate.net Studies on the electrocatalytic performance of benzofuran derivatives, such as for hydrazine (B178648) oxidation, confirm their electrochemical activity, a prerequisite for applications like redox shuttle additives or electrolyte stabilizers. acs.org

Furthermore, benzofuran-containing polymers could find use as novel electrode materials or as solid polymer electrolytes. The creation of organometallic polymers from poly(benzofuran-co-arylacetic acid) demonstrates that the benzofuran scaffold can be integrated into macromolecular structures capable of coordinating with metal ions. mdpi.com This approach could be adapted to create solid-state electrolytes with tailored thermal and conductive properties or to develop polymer-based electrodes for post-lithium-ion battery technologies. mdpi.compolyu.edu.hk However, extensive research is still required to synthesize and evaluate specific this compound derivatives for these demanding battery applications.

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